molecular formula C17H19NO2 B5909177 N-(sec-butyl)-3-(2-furyl)-2-phenylacrylamide

N-(sec-butyl)-3-(2-furyl)-2-phenylacrylamide

Cat. No. B5909177
M. Wt: 269.34 g/mol
InChI Key: DXIDYMIAXBFAPH-FOWTUZBSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(sec-butyl)-3-(2-furyl)-2-phenylacrylamide, also known as FTY720, is a synthetic compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic properties. FTY720 is a sphingosine-1-phosphate (S1P) receptor modulator that has been shown to possess immunomodulatory and neuroprotective effects.

Mechanism of Action

N-(sec-butyl)-3-(2-furyl)-2-phenylacrylamide acts as an S1P receptor modulator, binding to the S1P receptor and inhibiting the migration of lymphocytes from lymph nodes. This results in a decrease in the number of lymphocytes in the peripheral blood, which can be beneficial in the treatment of autoimmune diseases.
Biochemical and Physiological Effects:
N-(sec-butyl)-3-(2-furyl)-2-phenylacrylamide has been shown to possess a range of biochemical and physiological effects, including immunomodulatory and neuroprotective properties. It has been shown to reduce inflammation and prevent the breakdown of the blood-brain barrier, making it a potential treatment for multiple sclerosis and other autoimmune diseases.

Advantages and Limitations for Lab Experiments

N-(sec-butyl)-3-(2-furyl)-2-phenylacrylamide has several advantages and limitations for use in lab experiments. One advantage is its ability to modulate the S1P receptor, which allows for the study of the role of this receptor in various diseases. One limitation is the potential for off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on N-(sec-butyl)-3-(2-furyl)-2-phenylacrylamide. One area of interest is its potential as a neuroprotective agent, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as a treatment for cancer, as it has been shown to possess anti-tumor properties. Additionally, further research is needed to fully understand the mechanism of action of N-(sec-butyl)-3-(2-furyl)-2-phenylacrylamide and its potential therapeutic applications.

Synthesis Methods

N-(sec-butyl)-3-(2-furyl)-2-phenylacrylamide can be synthesized through a multi-step process that involves the condensation of 2-furancarboxaldehyde with sec-butylamine, followed by a reaction with phenylacetyl chloride. The resulting compound is then subjected to a series of reactions, including hydrolysis and cyclization, to yield N-(sec-butyl)-3-(2-furyl)-2-phenylacrylamide.

Scientific Research Applications

N-(sec-butyl)-3-(2-furyl)-2-phenylacrylamide has been extensively studied in the field of medicinal chemistry due to its potential therapeutic properties. It has been shown to possess immunomodulatory and neuroprotective effects, making it a promising candidate for the treatment of various diseases.

properties

IUPAC Name

(E)-N-butan-2-yl-3-(furan-2-yl)-2-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-3-13(2)18-17(19)16(12-15-10-7-11-20-15)14-8-5-4-6-9-14/h4-13H,3H2,1-2H3,(H,18,19)/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXIDYMIAXBFAPH-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C(=CC1=CC=CO1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)NC(=O)/C(=C/C1=CC=CO1)/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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